N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline
Description
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is an aromatic amine derivative featuring a naphthalene core substituted with a nitro group at the 4-position and an ethyloxy linker connecting the naphthalene to an aniline moiety. The nitro group confers strong electron-withdrawing properties, influencing electronic distribution and reactivity, while the ethyloxy spacer may enhance conformational flexibility.
Properties
CAS No. |
103769-08-0 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline |
InChI |
InChI=1S/C18H16N2O3/c21-20(22)17-10-11-18(16-9-5-4-8-15(16)17)23-13-12-19-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
InChI Key |
STXPUHITJKAFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline typically involves the reaction of 4-nitronaphthol with 2-chloroethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitronaphthol is replaced by the ethoxy group of 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substitution reaction, such as nitroaniline, sulfoaniline, or haloaniline derivatives.
Scientific Research Applications
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include derivatives with variations in substituents, aromatic cores, and linkers. These differences significantly impact physical, electronic, and intermolecular properties.
Table 1: Structural and Electronic Properties of Analogs
*Calculated molecular weight based on formula C₁₈H₁₆N₂O₃.
Key Observations:
- Nitro Placement: The nitro group on naphthalene (target compound) enables stronger conjugation across the fused aromatic system compared to nitro on phenyl (e.g., N-(2-(4-nitrophenoxy)ethyl)aniline) .
- Heterocyclic Influence: Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature.
Intermolecular Interactions and Crystal Packing
Hydrogen bonding and π-π interactions dominate the solid-state behavior of these compounds.
Table 2: Intermolecular Interactions in Analogs
Insights:
- The target compound’s nitro group may participate in N-H⋯O hydrogen bonding, similar to , but with enhanced resonance stabilization due to the naphthalene core.
- Brominated analogs () form unique N-H⋯Br interactions, absent in the nitro-substituted target, which could influence melting points and solubility.
Spectroscopic and Computational Data
Infrared (IR) and density functional theory (DFT) studies on N-(2-phenoxyethyl)aniline derivatives () reveal:
- Vibrational Modes: Nitro groups exhibit characteristic asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
- DFT Calculations: Electron-withdrawing groups (e.g., -NO₂) lower HOMO-LUMO gaps, increasing reactivity. The naphthalene core in the target compound likely further reduces this gap compared to phenyl analogs.
Biological Activity
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline, a nitroaromatic compound, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- Functional Groups : Nitro group (-NO2), ether (-O-), and aniline (-NH2)
This unique combination of functional groups suggests potential interactions with biological targets, particularly in cancer therapy and other diseases.
Research indicates that nitroaromatic compounds often exhibit biological activity through several mechanisms:
- Cytotoxicity : Nitroaromatic compounds can induce cell death in cancer cells. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including KB (human oral cancer), LNCaP (prostate cancer), and HL-60 (leukemia) cells, with IC50 values ranging from 0.23 to 0.40 μg/mL .
- Inhibition of Enzymatic Activity : Some studies suggest that nitroaromatic derivatives may inhibit specific enzymes involved in tumor progression and DNA repair processes. This inhibition could enhance the efficacy of existing chemotherapeutic agents.
- Antioxidant Activity : Certain nitro compounds have been studied for their ability to scavenge free radicals, thus providing a protective effect against oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
| Study | Compound | Cell Line | IC50 (μg/mL) | Observations |
|---|---|---|---|---|
| BNB | KB | 0.39 | Significant cytotoxicity observed | |
| BNB | LNCaP | 0.40 | Effective in inhibiting growth | |
| BNB | HL-60 | 0.23 | High potency against leukemia cells |
Detailed Findings
- Antitumor Activity : In a study focusing on nitroaromatic derivatives, this compound demonstrated promising antitumor properties similar to its analogs . The compound's ability to induce apoptosis in cancer cells was attributed to the activation of pro-apoptotic pathways.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound when formulated with nanocarriers for parenteral administration . This could enhance its therapeutic potential by improving bioavailability.
- Safety Profile : Toxicological assessments indicate that while the compound exhibits significant biological activity, careful evaluation of its safety profile is necessary due to the potential toxicity associated with nitroaromatic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
